molecular formula C27H26N2O3 B12468631 N-(2,3-dimethylphenyl)-N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]benzamide

N-(2,3-dimethylphenyl)-N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]benzamide

Cat. No.: B12468631
M. Wt: 426.5 g/mol
InChI Key: GRSGMORQJVKUDN-UHFFFAOYSA-N
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Description

N-(2,3-DIMETHYLPHENYL)-N-({3,5-DIOXO-4-AZATETRACYCLO[5320(2),?0?,(1)?]DODEC-11-EN-4-YL}METHYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYLPHENYL)-N-({3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}METHYL)BENZAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic synthesis techniques. Key steps may include:

    Amination: Introduction of the amine group to the benzamide structure.

    Cyclization: Formation of the tetracyclic core structure.

    Functional Group Modifications: Introduction of the dimethylphenyl and other functional groups.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIMETHYLPHENYL)-N-({3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}METHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2,3-DIMETHYLPHENYL)-N-({3,5-DIOXO-4-AZATETRACYCLO[5320(2),?

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or tool for studying biological processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-N-({3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}METHYL)BENZAMIDE would depend on its specific interactions with molecular targets. This may involve:

    Binding to Receptors: Interaction with specific receptors in biological systems.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-DIMETHYLPHENYL)BENZAMIDE: A simpler analog without the tetracyclic core.

    N-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL)BENZAMIDE: Lacking the dimethylphenyl group.

Uniqueness

N-(2,3-DIMETHYLPHENYL)-N-({3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}METHYL)BENZAMIDE is unique due to its complex tetracyclic structure and the presence of both dimethylphenyl and benzamide groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C27H26N2O3

Molecular Weight

426.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-N-[(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)methyl]benzamide

InChI

InChI=1S/C27H26N2O3/c1-15-7-6-10-22(16(15)2)28(25(30)17-8-4-3-5-9-17)14-29-26(31)23-18-11-12-19(21-13-20(18)21)24(23)27(29)32/h3-12,18-21,23-24H,13-14H2,1-2H3

InChI Key

GRSGMORQJVKUDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N(CN2C(=O)C3C4C=CC(C3C2=O)C5C4C5)C(=O)C6=CC=CC=C6)C

Origin of Product

United States

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